Monohydroxyisoaflavinine
Overview
Description
Monohydroxyisoaflavinine is a natural product derived from the fungus Aspergillus flavus. It belongs to the class of indoloditerpenes, which are known for their complex structures and diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Monohydroxyisoaflavinine can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic route typically involves the formation of the indole ring system, followed by the introduction of the diterpene moiety. Key steps include cyclization, oxidation, and hydroxylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group placement .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. it can be isolated from the methylene chloride extract of Aspergillus flavus cultures. The extraction process involves solvent extraction, followed by purification using chromatographic techniques. The yield and purity of the compound can be optimized by adjusting the culture conditions and extraction parameters .
Chemical Reactions Analysis
Types of Reactions: Monohydroxyisoaflavinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in chemical synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Monohydroxyisoaflavinine has several scientific research applications, including:
Chemistry: It serves as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of interest for developing new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific molecular pathways.
Industry: this compound is used in the development of bioactive compounds and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of monohydroxyisoaflavinine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may interfere with the biosynthesis of essential cellular components or disrupt signal transduction pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Monohydroxyisoaflavinine can be compared with other indoloditerpenes, such as:
Aflavinine: Similar in structure but lacks the hydroxyl group present in this compound.
Dihydroxyaflavinine: Contains an additional hydroxyl group, which may alter its biological activity.
Aflatrem: Another indoloditerpene with distinct structural features and biological properties.
Uniqueness: this compound’s unique structure, characterized by the presence of a hydroxyl group on the indole ring, distinguishes it from other similar compounds.
Properties
IUPAC Name |
8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[d]naphthalene-1,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39NO2/c1-16(2)19-12-13-28-23(30)11-10-18(4)27(28,5)24(31)14-17(3)26(28)25(19)21-15-29-22-9-7-6-8-20(21)22/h6-9,15,17-19,23-26,29-31H,1,10-14H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMAONVROPNUDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C23C1(C(CC(C2C(C(CC3)C(=C)C)C4=CNC5=CC=CC=C54)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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